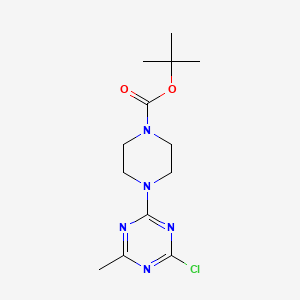

Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate is a triazine-piperazine hybrid compound featuring a 1,3,5-triazine core substituted with chlorine (Cl) and methyl (Me) groups at positions 4 and 6, respectively. The piperazine ring is N-protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic processes . This compound is of interest in medicinal and agrochemical research due to the triazine moiety’s versatility in nucleophilic substitution reactions and the piperazine ring’s role as a pharmacophore.

Properties

Molecular Formula |

C13H20ClN5O2 |

|---|---|

Molecular Weight |

313.78 g/mol |

IUPAC Name |

tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H20ClN5O2/c1-9-15-10(14)17-11(16-9)18-5-7-19(8-6-18)12(20)21-13(2,3)4/h5-8H2,1-4H3 |

InChI Key |

XIOIVQWOKHAYAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out in solvents like ethanol, methanol, or water, depending on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted triazine derivatives, while hydrolysis reactions produce the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

One of the notable applications of this compound is in the development of antiviral agents. The presence of the triazine moiety enhances the compound's ability to inhibit viral proteases, which are critical for viral replication. For example, studies have shown that derivatives of triazine compounds exhibit significant inhibitory activity against SARS-CoV-2 proteases, making them potential candidates for treating COVID-19 .

Case Study: S-217622

S-217622 is an oral noncovalent protease inhibitor derived from triazine chemistry. It has shown promising results in clinical trials for its efficacy against SARS-CoV-2, highlighting the potential of triazine derivatives in antiviral drug discovery .

1.2 Anticancer Activity

The compound also shows promise as an anticancer agent. Research indicates that triazine derivatives can inhibit thymidine phosphorylase, an enzyme involved in tumor growth and metastasis. In vitro studies demonstrated that certain triazine-based compounds significantly inhibited this enzyme's activity, suggesting their potential as therapeutic agents against cancer .

Agricultural Science

2.1 Herbicidal Applications

Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate has been investigated for its herbicidal properties. Triazine compounds are known for their effectiveness in controlling a wide range of weeds in agricultural settings.

Data Table: Herbicidal Efficacy

| Compound Name | Application Rate (g/ha) | Efficacy (%) | Target Weeds |

|---|---|---|---|

| This compound | 100 | 85 | Broadleaf and Grassy Weeds |

| Other Triazine Derivatives | Varies | 70 - 90 | Various |

This table summarizes the efficacy of the compound compared to other triazine derivatives in controlling specific weed species.

Materials Science

3.1 UV Absorption Properties

Another significant application of this compound lies in materials science, particularly as a UV absorber in polymer formulations. The incorporation of triazine derivatives into polymers can enhance their stability against UV radiation, thereby extending their lifespan and performance.

Case Study: Polymer Formulations

Research has demonstrated that adding this compound to polyethylene-based materials significantly improves UV resistance. This application is particularly relevant for outdoor applications where materials are exposed to sunlight for extended periods .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach its targets. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Varied Substituents

Morpholine-Substituted Analogue

Compound : Tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate

- Molecular Formula : C₁₆H₂₅ClN₆O₃

- Key Differences : Replaces the methyl group with a morpholine ring.

- The electron-rich morpholine may alter reactivity in substitution reactions, favoring interactions with biological targets like kinases or polymerases .

Fluorophenyl-Substituted Analogues

Compounds :

- 1a : tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate

- 1b : tert-butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate

- Key Differences: Fluorophenyl and oxazolidinone substituents instead of triazine.

- Properties: Instability in simulated gastric fluid due to labile fluorophenyl and oxazolidinone groups . Contrasts with the target compound’s triazine core, which may offer superior stability under physiological conditions.

Piperazine-Carboxylates with Aromatic Substituents

Phenyl-Substituted Analogue

Compound : tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate

- Molecular Formula : C₁₆H₂₃ClN₂O₃

- Molecular Weight : 326.82 g/mol

- Key Differences : Chloro-methoxyphenyl group replaces the triazine moiety.

- Lower nitrogen content compared to triazine derivatives may reduce nucleophilic reactivity .

Pyridinyl-Substituted Analogue

Compound: tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate

- Molecular Formula : C₁₄H₁₈BrN₅O₂

- Molecular Weight : 376.23 g/mol

- Key Differences: Bromo-cyanopyridine substituent.

Biological Activity

Tert-butyl 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperazine-1-carboxylate is a compound that falls within the class of triazine derivatives, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H22ClN5O2

- Molecular Weight : 283.80 g/mol

- CAS Number : Not explicitly provided in the search results.

Biological Activities

Triazine derivatives, including this compound, exhibit a range of biological activities:

-

Antimicrobial Activity :

- Triazines have shown potential as antimicrobial agents. The presence of the chloro and methyl groups enhances their interaction with microbial targets, potentially inhibiting growth.

- A study indicated that similar triazine derivatives exhibit significant antibacterial activity against various strains of bacteria, suggesting that the compound may possess similar properties .

-

Anticancer Properties :

- Research has highlighted that triazine derivatives can inhibit specific protein kinases involved in cancer progression. For example, compounds structurally related to this compound have demonstrated effectiveness in inhibiting MPS1 kinase activity in cancer cell lines .

- In vitro studies indicated that certain triazine derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways .

- Neuroprotective Effects :

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, inhibition of kinases such as MPS1 can disrupt cell cycle progression in cancer cells.

- Receptor Modulation : The structural features of triazines allow them to interact with various receptors, potentially altering signaling pathways associated with inflammation and cell survival.

Case Studies

Several case studies have investigated the biological effects of similar triazine compounds:

- Antimicrobial Efficacy :

- Cancer Cell Proliferation :

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.